

Application Note and Protocol: 4-Nitrophenyl Hexanoate Lipase Assay for Microplates

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Compound of Interest

Compound Name: 4-Nitrophenyl hexanoate

Cat. No.: B1222651

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This document provides a detailed protocol for quantifying lipase activity in a microplate format using **4-Nitrophenyl hexanoate** (pNP-H) as a substrate. This chromogenic assay is simple, robust, and amenable to high-throughput screening, making it a valuable tool for researchers, scientists, and professionals in drug development.

Principle of the Assay

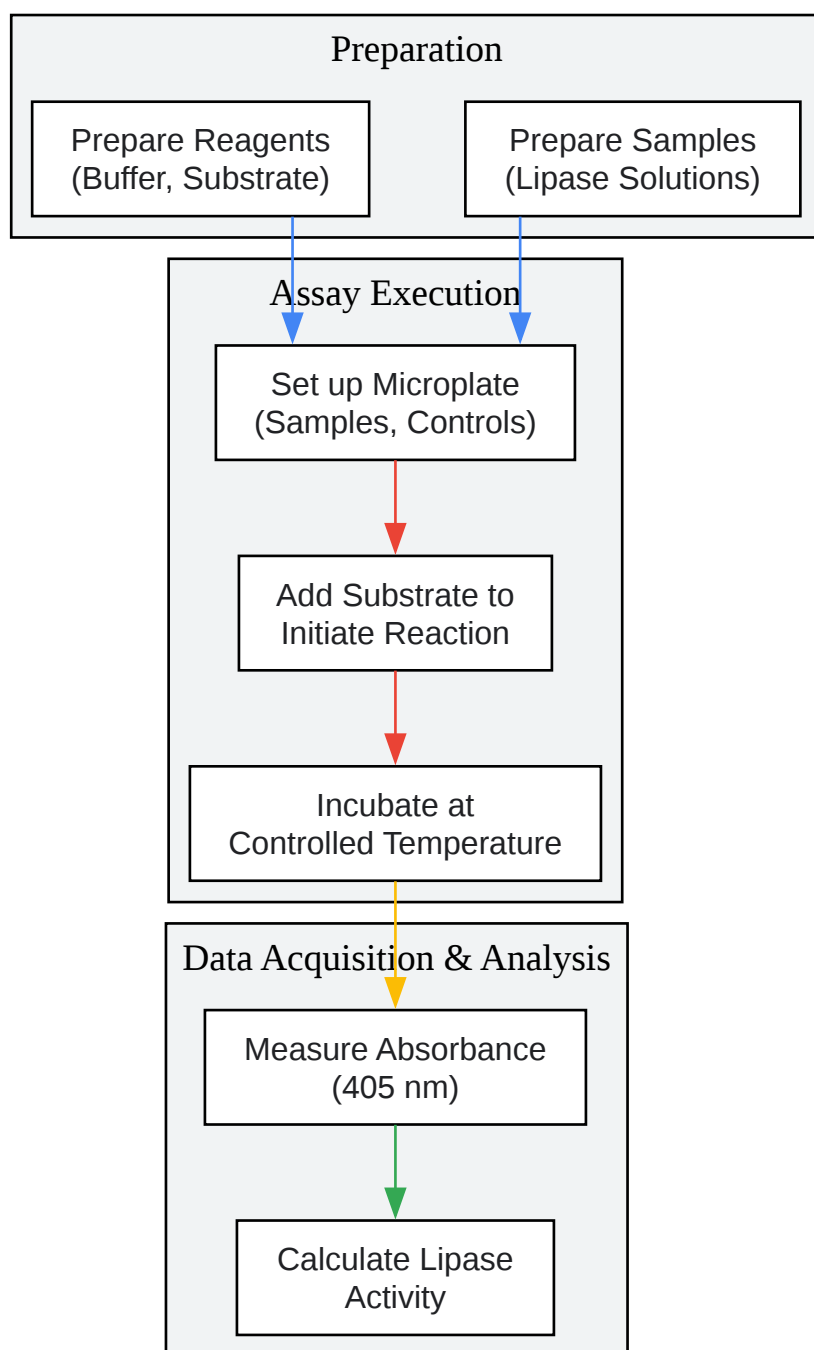
The **4-Nitrophenyl hexanoate** lipase assay is based on the enzymatic hydrolysis of the ester bond in **4-Nitrophenyl hexanoate** by lipase. This reaction releases hexanoic acid and 4-nitrophenol (pNP).^[1] At an alkaline pH, 4-nitrophenol is converted to the 4-nitrophenoxide anion, which is a yellow-colored product that can be quantified by measuring its absorbance at 405-412 nm.^[2] The rate of increase in absorbance is directly proportional to the lipase activity in the sample.

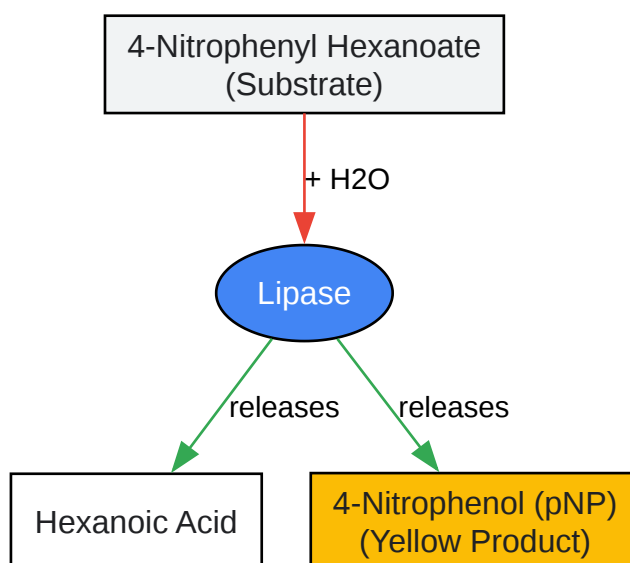
The enzymatic reaction is as follows:



Experimental Workflow

The general workflow for the **4-Nitrophenyl hexanoate** lipase assay in a microplate is outlined below.





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References

- 1. benchchem.com [benchchem.com]
- 2. Development of a microtiter plate-based assay for the detection of lipase-catalyzed transesterifications in organic solvents - PMC [pmc.ncbi.nlm.nih.gov]
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